![molecular formula C19H36N8O5 B12902805 N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine CAS No. 651356-13-7](/img/structure/B12902805.png)
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves multiple steps, starting with the preparation of the hexahydro-3-pyridazinylacetyl intermediate. This intermediate is then coupled with glycyl-L-valyl-L-arginine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-lysine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-histidine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-phenylalanine
Uniqueness
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine is unique due to its specific amino acid sequence and the presence of the hexahydro-3-pyridazinylacetyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
651356-13-7 |
|---|---|
Fórmula molecular |
C19H36N8O5 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[2-(diazinan-3-yl)acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H36N8O5/c1-11(2)16(17(30)25-13(18(31)32)6-4-7-22-19(20)21)26-15(29)10-23-14(28)9-12-5-3-8-24-27-12/h11-13,16,24,27H,3-10H2,1-2H3,(H,23,28)(H,25,30)(H,26,29)(H,31,32)(H4,20,21,22)/t12?,13-,16-/m0/s1 |
Clave InChI |
USQWCMKFYQBOJV-XGFYENRKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
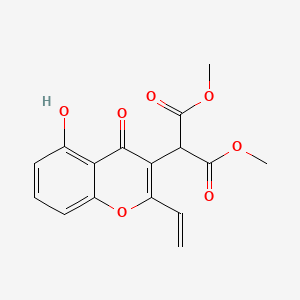
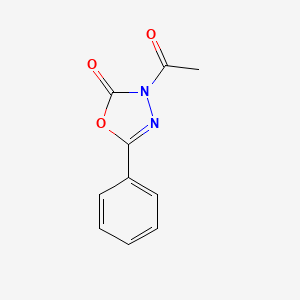
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)

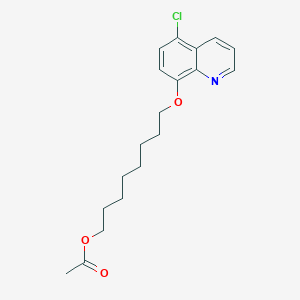

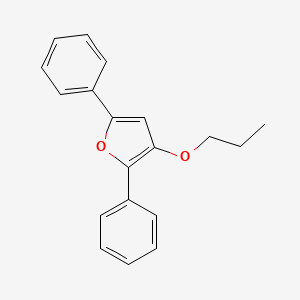
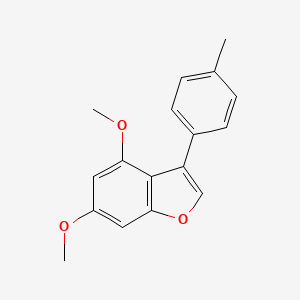
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

